

# 2-Chloro-4-methoxypyridine-5-boronic acid

## molecular weight

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### Compound of Interest

**Compound Name:** 2-Chloro-4-methoxypyridine-5-boronic acid

**Cat. No.:** B1451221

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An In-depth Technical Guide to **2-Chloro-4-methoxypyridine-5-boronic acid**: Synthesis, Properties, and Application in Cross-Coupling Reactions

## Executive Summary

**2-Chloro-4-methoxypyridine-5-boronic acid** is a key heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group for orthogonal reactivity, a methoxy group for electronic modulation, and a boronic acid for versatile carbon-carbon bond formation—makes it an invaluable reagent. This guide provides a senior application scientist's perspective on the molecule's core physicochemical properties, a robust and mechanistically justified synthetic pathway, and a detailed, validated protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. The focus is on the causality behind experimental choices to ensure both technical accuracy and practical reproducibility for drug development professionals.

## The Strategic Value of Substituted Pyridine Boronic Acids in Modern Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The ability to functionalize this ring with precision is paramount in drug discovery. Boronic acids have emerged as transformative tools in this endeavor, primarily due to their stability and exceptional utility in palladium-catalyzed cross-

coupling reactions.<sup>[1][2]</sup> Compounds like **2-Chloro-4-methoxypyridine-5-boronic acid** are particularly sought after as they serve as versatile synthons for introducing the 2-chloro-4-methoxypyridin-5-yl moiety into complex target molecules.

The boronic acid group facilitates the formation of new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling, while the chloro and methoxy substituents offer opportunities for further, sequential modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.<sup>[3]</sup> The rise of FDA-approved boron-containing drugs has further solidified the importance of boronic acids in pharmaceutical research and development programs.<sup>[2][4]</sup>

## Core Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. All quantitative data for **2-Chloro-4-methoxypyridine-5-boronic acid** is summarized below.

Property	Value	Source(s)
CAS Number	1072946-20-3	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BCINO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	187.39 g/mol	<a href="#">[5]</a>
Alternate Names	(6-Chloro-4-methoxypyridin-3-yl)boronic acid	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[7]</a>
Storage	Sealed in a dry environment, Room Temperature or -20°C	<a href="#">[5]</a> <a href="#">[8]</a>

## Proposed Synthesis Pathway: Halogen-Metal Exchange and Borylation

The synthesis of heteroaryl boronic acids often relies on the conversion of a carbon-halogen bond to a carbon-boron bond. A common and effective strategy involves a lithium-halogen

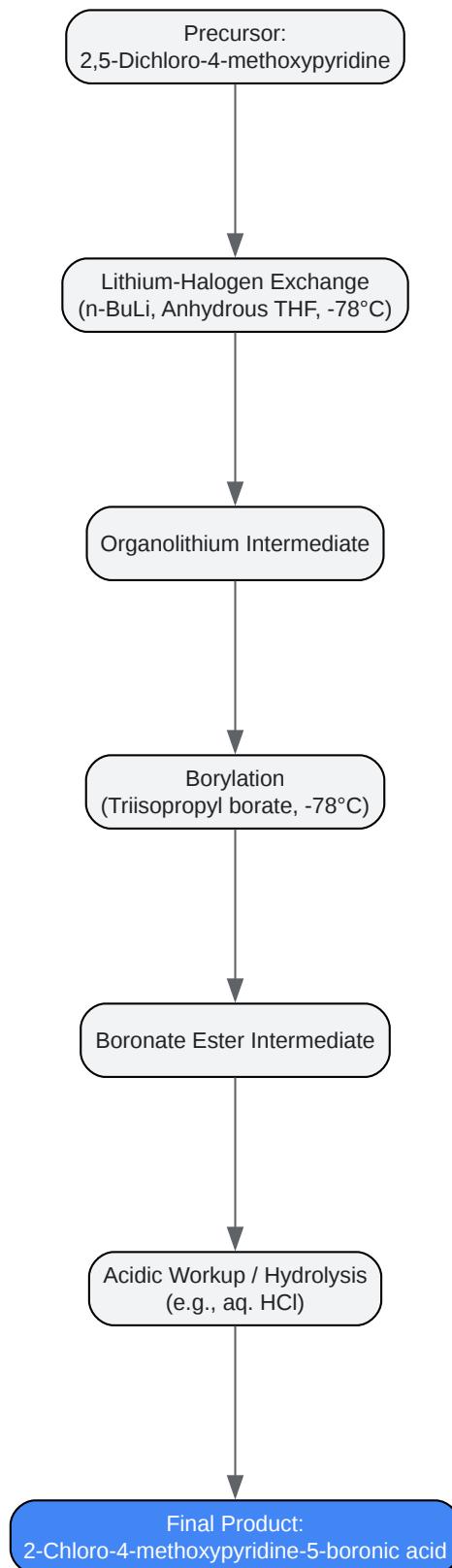
exchange followed by quenching with a borate ester.<sup>[9]</sup> This approach is highly suitable for preparing **2-Chloro-4-methoxypyridine-5-boronic acid** from a di-halogenated precursor.

## Mechanistic Rationale and Causality

The proposed two-step synthesis begins with a suitable precursor, 2,5-dichloro-4-methoxypyridine. The choice of this starting material is strategic; the chlorine at the 5-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to electronic effects and the directing influence of the methoxy group.

- **Lithium-Halogen Exchange:** The reaction is conducted at -78 °C (dry ice/acetone bath). This extremely low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate or attack on other functional groups. Anhydrous conditions are mandatory, as any trace of water would protonate and quench the organolithium species, halting the reaction. n-Butyllithium (n-BuLi) is the organometallic reagent of choice for this exchange.
- **Borylation:** The newly formed pyridyl-lithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(O-iPr)<sub>3</sub>). This forms a boronate ester intermediate.
- **Hydrolysis:** The final step is an acidic workup, which hydrolyzes the boronate ester to yield the desired **2-Chloro-4-methoxypyridine-5-boronic acid**.

## Synthesis Workflow Diagram



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Caption: Proposed synthesis of **2-Chloro-4-methoxypyridine-5-boronic acid**.

## Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles.<sup>[9]</sup> It must be adapted and optimized by the end-user with appropriate safety precautions.

- Preparation: Add 2,5-dichloro-4-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous tetrahydrofuran (THF).
- Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- Warming & Quenching: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (1M).
- Isolation: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude solid via column chromatography or recrystallization to yield the final product.

## Core Application: Microwave-Assisted Suzuki-Miyaura Coupling

The primary utility of **2-Chloro-4-methoxypyridine-5-boronic acid** is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond.<sup>[3]</sup> This reaction is a cornerstone of modern medicinal chemistry.

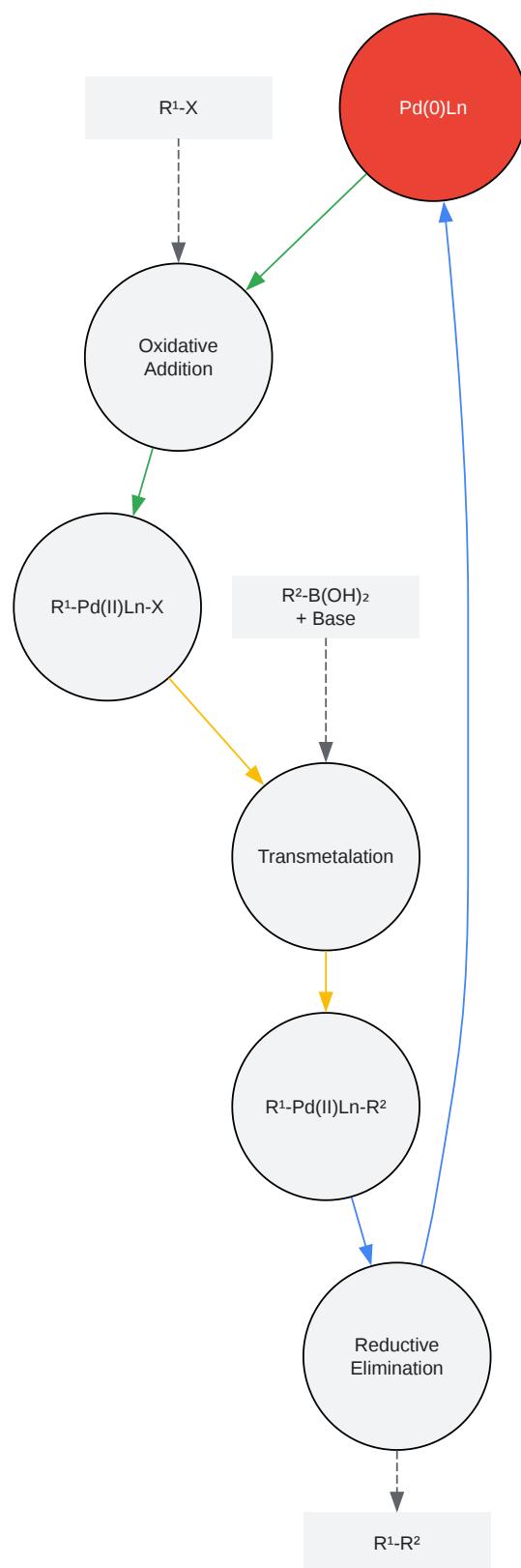
## Catalytic Cycle and Reagent Rationale

The Suzuki-Miyaura cycle involves three key stages:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or heteroaryl halide).
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) is crucial for forming the more reactive boronate species.
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of catalyst, ligand, base, and solvent is interdependent and substrate-specific. Microwave irradiation is often used to accelerate the reaction, reducing times from hours to minutes.

## Suzuki-Miyaura Catalytic Cycle Diagram



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